Furfuryl isopropyl sulfide
Overview
Description
Furfuryl isopropyl sulfide is an organic compound with the molecular formula C8H12OS. It is known for its distinctive alliaceous, savory, and meaty aroma. This compound is used in various applications, particularly in the flavor and fragrance industry due to its unique scent profile .
Mechanism of Action
Target of Action
Furfuryl isopropyl sulfide is a chemical compound used primarily as a flavoring agent . .
Mode of Action
As a flavoring agent, it may interact with olfactory receptors to produce a specific aroma .
Biochemical Pathways
Furfural, a related compound, has been studied for its potential to be converted into bio-chemicals through chemo- and bio-catalysis .
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in organic solvents
Result of Action
Safety data sheets indicate that exposure to the compound can cause symptoms such as difficulty in breathing, headache, dizziness, tiredness, nausea, and vomiting .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is combustible and should be kept away from heat, sparks, open flames, and hot surfaces . It should also be stored in a well-ventilated place .
Biochemical Analysis
Biochemical Properties
Furfuryl isopropyl sulfide is a synthetic compound . It has a refractive index of 1.504 and a boiling point of 79-80 °C/12 mmHg . It is primarily used in flavors and fragrances
Cellular Effects
It is known that exposure to this compound can cause symptoms such as difficulty in breathing, headache, dizziness, tiredness, nausea, and vomiting . These symptoms suggest that this compound may have some impact on cellular function, but the specific pathways and processes affected are not currently known.
Temporal Effects in Laboratory Settings
This compound is a combustible liquid . It is insoluble in water but soluble in organic solvents . It is not likely mobile in the environment due to its low water solubility . Over time, it may evaporate slowly . The long-term effects of this compound on cellular function in in vitro or in vivo studies are not documented.
Transport and Distribution
It is known that the compound is insoluble and sinks in water , suggesting that it may accumulate in certain areas of the cell or tissue
Preparation Methods
Synthetic Routes and Reaction Conditions: Furfuryl isopropyl sulfide can be synthesized through the reaction of furfuryl alcohol with isopropyl mercaptan. The reaction typically occurs under acidic conditions, which facilitate the formation of the sulfide linkage. The reaction is as follows:
Furfuryl alcohol+Isopropyl mercaptan→Furfuryl isopropyl sulfide+Water
The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where furfuryl alcohol and isopropyl mercaptan are mixed in the presence of a catalyst. The reaction mixture is heated to the desired temperature, and the product is then purified through distillation to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: Furfuryl isopropyl sulfide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the sulfide group to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines; reactions often require a base to facilitate the substitution process.
Major Products Formed:
Oxidation: Furfuryl isopropyl sulfoxide, furfuryl isopropyl sulfone.
Reduction: Furfuryl thiol.
Substitution: Products depend on the nucleophile used, such as furfuryl isopropyl halide, furfuryl isopropyl amine
Scientific Research Applications
Furfuryl isopropyl sulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, although its use in medicine is still under research.
Industry: Widely used in the flavor and fragrance industry due to its unique aroma.
Comparison with Similar Compounds
Furfuryl isopropyl sulfide can be compared with other similar compounds such as:
Furfuryl methyl sulfide: Similar structure but with a methyl group instead of an isopropyl group. It has a different aroma profile and reactivity.
Furfuryl ethyl sulfide: Contains an ethyl group instead of an isopropyl group. It also has distinct chemical properties and applications.
Furfuryl propyl sulfide: Features a propyl group, leading to variations in its physical and chemical properties.
Uniqueness: this compound is unique due to its specific aroma profile and its reactivity, which makes it valuable in the flavor and fragrance industry. Its ability to undergo various chemical reactions also makes it a versatile compound in organic synthesis .
Properties
IUPAC Name |
2-(propan-2-ylsulfanylmethyl)furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OS/c1-7(2)10-6-8-4-3-5-9-8/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHRNAKORAINOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047665 | |
Record name | Furfuryl isopropyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; burnt, roasted, garlic, savory, coffee-like | |
Record name | Furfuryl isopropyl sulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1009/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
79.00 to 80.00 °C. @ 12.00 mm Hg | |
Record name | 2-[(Isopropylthio)methyl]furan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036181 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol) | |
Record name | Furfuryl isopropyl sulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1009/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.013-1.020 (20°) | |
Record name | Furfuryl isopropyl sulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1009/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1883-78-9 | |
Record name | 2-[[(1-Methylethyl)thio]methyl]furan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1883-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furfuryl isopropyl sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001883789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan, 2-[[(1-methylethyl)thio]methyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Furfuryl isopropyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furan, 2-[[(1-methylethyl)thio]methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.090 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FURFURYL ISOPROPYL SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OTT266RL5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-[(Isopropylthio)methyl]furan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036181 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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